5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester

Description

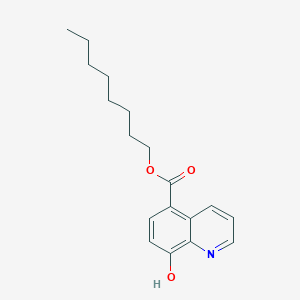

Chemical Structure and Properties 5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester (CAS for parent acid: 5852-78-8) is a quinoline derivative featuring a hydroxy group at position 8 and a carboxylic acid esterified with octanol at position 3. The octyl ester chain enhances lipophilicity, influencing solubility and membrane permeability, while the hydroxy group enables hydrogen bonding, critical for biological interactions .

Biological Activity This compound, also known as IOX1, inhibits histone lysine demethylase 4A (KDM4A), a target in epigenetic cancer therapy. Its mechanism involves chelating iron ions in the enzyme’s active site, disrupting demethylation processes .

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

octyl 8-hydroxyquinoline-5-carboxylate |

InChI |

InChI=1S/C18H23NO3/c1-2-3-4-5-6-7-13-22-18(21)15-10-11-16(20)17-14(15)9-8-12-19-17/h8-12,20H,2-7,13H2,1H3 |

InChI Key |

YKHNNZLMYRHIDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Esterification via Alkyl Halides and Base Catalysis

According to patent US20160221921A1, aromatic cyclic compounds with hydroxyl groups can be esterified by reacting with alkyl halides (such as octyl bromide or chloride) in the presence of a base catalyst like sodium hydride (NaH) or potassium carbonate (K2CO3). The process involves:

- Dissolving the acid in an appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran, dimethylformamide).

- Adding the alkyl halide slowly to the reaction mixture with the base catalyst.

- Stirring under controlled temperature conditions to promote esterification.

- Optionally, hydrogenation may follow if further reduction is required.

| Parameter | Details |

|---|---|

| Solvents | Dichloromethane, chloroform, THF, DMF, pyridine |

| Catalysts | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Alkylating agent | Octyl halide (e.g., octyl bromide) |

| Temperature | Ambient to reflux depending on solvent |

| Reaction time | Several hours (typically 4–24 hours) |

Esterification via Acid Activation and Alcohol Reaction

Another common method involves activating the carboxylic acid group using reagents like carbonyl diimidazole or acid chlorides , followed by reaction with octanol. For example, in the synthesis of related quinoline carboxylic acid derivatives, carbonyl diimidazole activates the acid to an intermediate, which then reacts with an amine or alcohol. Adapting this for octanol:

- 8-hydroxyquinoline-5-carboxylic acid is reacted with carbonyl diimidazole in a solvent such as N,N-dimethylformamide at elevated temperatures (~100 °C).

- The reactive intermediate is then treated with octanol, possibly with acid or base catalysis, at 140–150 °C.

- The product is isolated by cooling, filtration, and recrystallization.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| 1 | Acid + carbonyl diimidazole in DMF | ~100 | Formation of reactive intermediate |

| 2 | Add octanol, possibly with acid catalyst | 140–150 | Esterification step |

| 3 | Workup: evaporate solvent, add water, filter | Ambient | Purification |

Summary Table of Preparation Methods

Research Findings and Notes

- The esterification of hydroxyquinoline carboxylic acids with long-chain alkyl groups like octyl is generally facilitated by base catalysis or acid activation methods. The choice of solvent and catalyst significantly affects yield and purity.

- The presence of the 8-hydroxy group can influence reactivity due to potential intramolecular hydrogen bonding or coordination effects, which must be considered in reaction design.

- Reaction temperatures are typically controlled to avoid decomposition of sensitive quinoline derivatives.

- Purification often involves recrystallization from ethanol or similar solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline compounds.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Potential Applications

While specific applications of 5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester are not extensively documented in the provided search results, related research suggests potential uses based on the properties of quinolines and their derivatives:

- Anti-viral Agents: 8-hydroxy-7-substituted quinolines have been identified as anti-viral agents . It is plausible that the octyl ester derivative could also exhibit similar properties, meriting further investigation.

- Herbicide Studies: Esters of quinclorac, a related quinoline derivative, have been studied for their herbicidal activity . These esters, including those with varying molecular weights, exhibit different toxicity levels and metabolic pathways in plants. The octyl ester of 5-Quinolinecarboxylic acid, 8-hydroxy- may have applications in agriculture as a herbicide or plant growth regulator, though this would require thorough testing .

- Pharmaceutical Applications: The US patent US4117135A describes novel tetrahydroquinoline derivatives with various substituents at the 5-position, including tetrazolyl, cyano, and carboxy groups, which have potential uses in treating conditions like polyarthritis . Esters of quinolinecarboxylic acids may find use as intermediates in synthesizing such compounds or as active agents themselves, pending further research .

Due to the limited information in the search results, specific case studies on the applications of this compound are not available. Further experimental research is needed to explore and validate its potential uses.

Mechanism of Action

The mechanism of action of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE involves its ability to chelate metal ions, disrupting metal-dependent biological processes. It targets enzymes that require metal cofactors, inhibiting their activity and leading to various biological effects. For example, it can inhibit 2-oxoglutarate-dependent oxygenases, affecting epigenetic regulation and cellular metabolism .

Comparison with Similar Compounds

Structural Analogues of Quinolinecarboxylic Acid Esters

The table below compares structural features, physicochemical properties, and biological activities of related compounds:

| Compound Name | Substituents | Ester Group | Key Properties/Bioactivity | CAS Number |

|---|---|---|---|---|

| 5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester | 8-OH, 5-COO(octyl) | Octyl | KDM4A inhibitor; high lipophilicity | 5852-78-8 (acid) |

| Ethyl quinoline-5-carboxylate | 5-COO(ethyl) | Ethyl | Intermediate in synthesis | 98421-25-1 |

| 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester | 4-OH, 5-Cl, 8-CH₃, 3-COO(ethyl) | Ethyl | Unspecified bioactivity | 351893-52-2 |

| Oxolinic Acid Ethyl Ester | 8-oxo, 5-ethyl, dihydroquinoline | Ethyl | Antibacterial agent | 16172-03-5 |

| 8-Hydroxyquinoline-6-carboxylic acid | 8-OH, 6-COOH | N/A | Similarity score: 0.82 to target | 938-33-0 |

Impact of Substituents and Ester Chain Length

Ester Chain Length :

- The octyl ester in the target compound increases lipophilicity (logP ~5.2 estimated) compared to ethyl esters (logP ~2.5), enhancing cell membrane penetration but reducing aqueous solubility .

- Ethyl esters (e.g., Oxolinic Acid Ethyl Ester) are more water-soluble, facilitating formulation for antibacterial applications .

- Functional Groups: The 8-hydroxy group in the target compound enables metal chelation, critical for enzyme inhibition. In contrast, 5-chloro and 8-methyl substituents in analogues () may enhance steric effects or electron-withdrawing properties, altering binding affinities. 6-carboxylic acid derivatives (e.g., 8-Hydroxyquinoline-6-carboxylic acid) exhibit lower similarity (0.82) due to positional isomerism, impacting molecular recognition .

- Biological Activity: The target compound’s KDM4A inhibition contrasts with Oxolinic Acid Ethyl Ester’s antibacterial action, highlighting how structural modifications redirect biological targets .

Biological Activity

5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from quinoline and is characterized by the presence of a carboxylic acid and an ester functional group. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 259.30 g/mol

The octyl group contributes to the lipophilicity of the compound, which may influence its biological activity and absorption characteristics.

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial activity. In a study examining various quinoline derivatives, it was found that they possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function .

Antioxidant Activity

The antioxidant potential of 5-quinolinecarboxylic acid derivatives has been documented in several studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. The octyl ester form enhances this activity due to improved membrane permeability .

Anticancer Activity

Preliminary studies suggest that 8-hydroxyquinoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the inhibition of specific signaling pathways related to cell proliferation and survival . For instance, quinoline derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial effects of 8-hydroxyquinoline derivatives demonstrated that the octyl ester exhibited enhanced activity against Staphylococcus aureus and Escherichia coli when compared to its parent compound. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing MIC values as low as 16 µg/mL for certain strains . -

Antioxidant Activity Assessment :

In vitro assays measuring DPPH radical scavenging activity indicated that the octyl ester form significantly outperformed other derivatives, achieving an IC50 value of 12 µg/mL. This suggests a strong potential for use in formulations aimed at reducing oxidative stress-related conditions . -

Cancer Cell Line Studies :

A recent investigation into the effects of various quinoline derivatives on MCF-7 breast cancer cells showed that treatment with the octyl ester resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .

Summary Table of Biological Activities

| Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Broad-spectrum | Inhibition of DNA synthesis |

| Antioxidant | High | Free radical scavenging |

| Anticancer | Significant | Induction of apoptosis; inhibition of growth signaling |

Q & A

Q. What are the recommended synthetic routes for preparing 5-quinolinecarboxylic acid, 8-hydroxy-, octyl ester in laboratory settings?

The ester is typically synthesized via acid-catalyzed esterification of 8-hydroxy-5-quinolinecarboxylic acid with octanol. Key steps include:

- Refluxing the carboxylic acid and octanol in the presence of a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the ester .

- Confirming purity through HPLC or NMR to verify esterification efficiency and absence of unreacted starting materials .

Q. How can researchers characterize the metal-chelating properties of this compound?

- UV-Vis spectroscopy : Monitor shifts in absorbance peaks upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) in buffered solutions (pH 4–7) to assess binding affinity .

- Job’s method of continuous variation : Determine stoichiometry of metal-ligand complexes .

- Compare results with structurally related chelators like 8-hydroxyquinoline derivatives to contextualize efficacy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this ester under varying pH conditions?

- Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C, monitoring decomposition via LC-MS to identify breakdown products (e.g., free carboxylic acid or quinoline derivatives) .

- Kinetic modeling : Calculate degradation rate constants to predict shelf-life under specific storage conditions .

- Cross-validate findings with thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers optimize reaction yields while minimizing side products like decarboxylation or ester hydrolysis?

- Catalyst screening : Test alternatives to sulfuric acid (e.g., immobilized lipases) to reduce acidic degradation .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the hydroxyquinoline moiety .

- Real-time monitoring : Use in-situ FTIR to track ester formation and adjust reaction parameters dynamically .

Q. What methodologies are suitable for evaluating the compound’s potential as an enzyme inhibitor in biochemical assays?

- Enzyme kinetics : Measure inhibition constants (Kᵢ) using a spectrophotometric assay (e.g., monitoring NADH oxidation for dehydrogenases) with varying ester concentrations .

- Docking simulations : Perform computational modeling to predict binding interactions with target enzymes (e.g., acetylcholinesterase) .

- Validate results with competitive ELISA or surface plasmon resonance (SPR) to confirm direct binding .

Methodological Considerations

Q. How should researchers address discrepancies in hazard classification across safety data sheets (SDS) for related quinoline esters?

- Comparative risk assessment : Review SDS from multiple suppliers (e.g., Combi-Blocks vs. TCI America) to identify consensus hazards (e.g., skin/eye irritation) and conflicting data .

- In-house testing : Conduct Draize tests (skin/eye irritation) and Ames tests (mutagenicity) to resolve ambiguities .

- Implement hierarchical controls : Prioritize PPE (gloves, goggles) and fume hood use during handling .

Q. What analytical techniques are critical for confirming the ester’s structural integrity in complex matrices (e.g., biological fluids)?

- LC-MS/MS : Quantify the compound and metabolites in plasma or tissue homogenates using deuterated internal standards .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

- Solid-state NMR : Assess stability in formulations (e.g., nanoparticles) under accelerated storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.